molecular formula C16H15NO4 B586320 (+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid CAS No. 1391053-45-4

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Cat. No.: B586320
CAS No.: 1391053-45-4
M. Wt: 285.299
InChI Key: GDFTXJNJRPKPJY-UHFFFAOYSA-N
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Description

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.299. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

Rac 1-Methoxy Ketorolac has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of Rac1 and Cdc42, two GTPases that play crucial roles in cell migration, adhesion, and invasion . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Rac 1-Methoxy Ketorolac exerts its effects at the molecular level through several mechanisms. It acts as an allosteric inhibitor of Cdc42 and Rac1 . This inhibition reduces the activation of downstream p21-activated kinases (PAK1/PAK2), which are critical for cell migration and invasion

Metabolic Pathways

Rac 1-Methoxy Ketorolac is involved in several metabolic pathways. For instance, it has been found to modulate the Rac1/HIF-1α/DDX3/β-catenin signalling pathway

Properties

IUPAC Name

5-benzoyl-1-methoxy-2,3-dihydropyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-16(15(19)20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFTXJNJRPKPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-45-4
Record name 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-BENZOYL-1-METHOXY-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6HRS114R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.